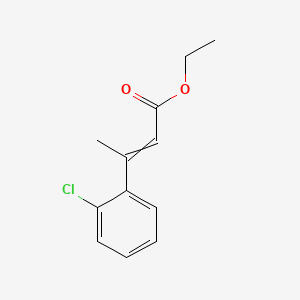![molecular formula C10H17NO2 B12606837 (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one CAS No. 649765-27-5](/img/structure/B12606837.png)
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[620]decan-10-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azabicyclo framework play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one: shares similarities with other bicyclic compounds that have hydroxymethyl groups and azabicyclo frameworks.
(-)-carvone: A natural compound with bioactive properties, used in sustainable agriculture.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both a hydroxymethyl group and an azabicyclo framework. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
649765-27-5 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one |
InChI |
InChI=1S/C10H17NO2/c12-7-11-9-6-4-2-1-3-5-8(9)10(11)13/h8-9,12H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
FNMJUMYWUHWMML-DTWKUNHWSA-N |
Isomeric SMILES |
C1CCC[C@@H]2[C@H](CC1)C(=O)N2CO |
Canonical SMILES |
C1CCCC2C(CC1)C(=O)N2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


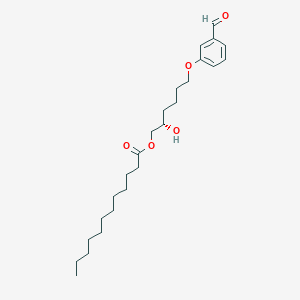

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
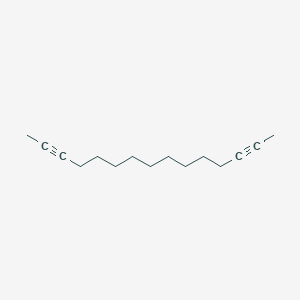
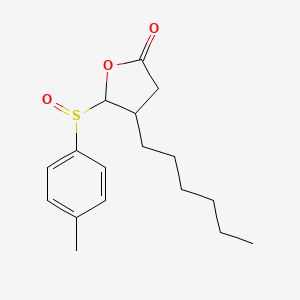
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)

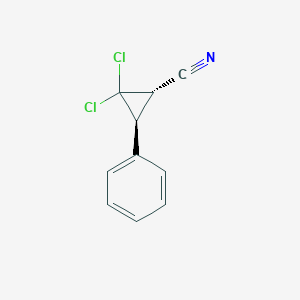
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
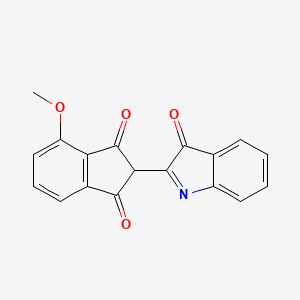
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
